2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Description
This compound features a pyridazinone core substituted with a 2-fluorophenyl group at the 3-position and an acetamide linker connected to a (2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene moiety. The pyridazinone ring (6-oxo group) provides hydrogen-bonding capacity, while the fluorophenyl group introduces steric and electronic effects due to fluorine’s high electronegativity.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-12-5-2-1-4-11(12)13-8-9-17(25)23(22-13)10-16(24)21-18-20-14-6-3-7-15(14)26-18/h1-2,4-5,8-9H,3,6-7,10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGOQYWKFAPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multi-step organic reactions The initial step often includes the formation of the pyridazinone core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide
- Key Differences: Halogen Substitution: Chlorine replaces fluorine at the phenyl ring. Thiazole Substituent: The thiazole ring is substituted with a pyridinyl group instead of a cyclopenta-fused system. This reduces steric bulk and may decrease lipophilicity, affecting pharmacokinetics .
- Implications : The chlorine atom could enhance π-π stacking but reduce hydrogen-bond acceptor capacity. The simpler thiazole substituent might improve aqueous solubility.
2-(6-Pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- Key Differences :
- Implications: Loss of the oxo group may diminish interactions with polar residues in target proteins.
(Z)-N-(3,4,7-Trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Substituents: Methyl groups enhance steric hindrance and lipophilicity but eliminate the fluorophenyl group’s electronic effects .
- Implications : The benzo[d]thiazole core may favor interactions with hydrophobic binding pockets, while methyl groups could limit solubility.
Physicochemical and Crystallographic Comparisons
Table 1: Structural and Physicochemical Properties
- Hydrogen Bonding: The target compound’s pyridazinone and thiazole groups enable robust hydrogen-bond networks, critical for crystal packing (as per Etter’s graph-set analysis ) and target binding. Chlorine in the analogue may disrupt these networks due to larger size and weaker electronegativity .
Biological Activity
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C23H21FN4O2
- Molecular Weight : 404.4 g/mol
- CAS Number : 1324083-71-7
The compound features a pyridazine core substituted with a fluorophenyl group and a tetrahydro-cyclopentathiazole moiety. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on related pyridazine derivatives has shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
| Compound X | MDA-MB-231 | 5.00 | Apoptosis induction |
The compound's mechanism may involve histone deacetylase (HDAC) inhibition , which is a common pathway exploited by many anticancer agents. In vitro studies suggest that it could induce apoptosis in cancer cells by modulating the cell cycle and promoting cell death pathways.
Enzyme Inhibition
In addition to its anticancer properties, the compound may also act as an inhibitor of certain enzymes involved in cancer progression. Studies have shown that fluorinated compounds can enhance metabolic stability and selectivity against specific HDAC isoforms.
Case Studies and Research Findings
- HDAC Inhibition Study : A study demonstrated that fluorine substitution in similar compounds significantly improved their selectivity for class I HDACs (IC50 values ranging from 95.48 nM for HDAC3) . This suggests that the incorporation of a fluorophenyl group could enhance the biological activity of the target compound.
- Cell Cycle Analysis : In experiments conducted on HepG2 cells, it was observed that treatment with compounds similar to our target led to an increase in the G2/M phase population, indicating potential cell cycle arrest . This effect was dose-dependent and suggests a mechanism for antiproliferative activity.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with related compounds resulted in increased apoptosis rates in cancer cells, further supporting their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
